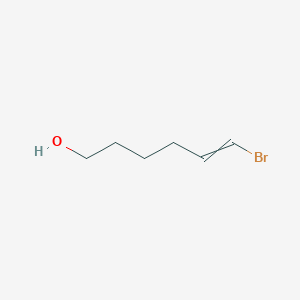

6-Bromohex-5-EN-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

919800-95-6 |

|---|---|

Molecular Formula |

C6H11BrO |

Molecular Weight |

179.05 g/mol |

IUPAC Name |

6-bromohex-5-en-1-ol |

InChI |

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6H2 |

InChI Key |

YDQBEBCKWXMPEH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CC=CBr |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 6-Bromohex-5-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-Bromohex-5-en-1-ol, a halogenated alkene alcohol of interest in various research and development applications. Due to the limited availability of experimentally determined data for this specific compound, this guide combines computed property values with detailed, standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic chemistry, and potential role in drug development. While experimental data is sparse, computational models provide valuable estimates for these properties.

| Property | Value | Source | Notes |

| Molecular Formula | C₆H₁₁BrO | [1] | |

| Molecular Weight | 179.05 g/mol | [1][2][3] | |

| CAS Number | 919800-95-6 | [4] | |

| IUPAC Name | This compound | [5] | |

| InChI Key | YDQBEBCKWXMPEH-UHFFFAOYSA-N | [4] | |

| Purity | Typically ≥95% | [5] | As supplied by commercial vendors. |

| Boiling Point | No experimental data available | - | See Experimental Protocol section. |

| Density | No experimental data available | - | See Experimental Protocol section. |

| Refractive Index | No experimental data available | - | See Experimental Protocol section. |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents. | - | Based on structural similarity to other haloalkanes and alcohols.[6][7] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the primary physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination on a small scale is the Thiele tube or aluminum block method.

Methodology:

-

A small quantity (a few drops) of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated uniformly in a Thiele tube containing a high-boiling liquid (e.g., paraffin oil) or in an aluminum block.

-

The apparatus is heated slowly and steadily.

-

The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][9][10]

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined accurately using a graduated cylinder or a pycnometer and an electronic balance.

Methodology:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder, and the exact volume is recorded.

-

The combined mass of the graduated cylinder and the liquid is measured.[11]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.[12][13] This procedure should be repeated multiple times to ensure accuracy.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. The Abbe refractometer is a standard instrument for this measurement.

Methodology:

-

The prism surfaces of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[4]

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Light is allowed to pass through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and focused.

-

The compensator is adjusted to remove any color fringes.

-

The intersection of the crosshairs with the boundary line provides the refractive index reading on the calibrated scale.[4]

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

Methodology:

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a known volume of a solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.).[2][14]

-

The mixture is agitated vigorously for a set period.

-

The solubility is observed and categorized as soluble (forms a homogenous solution), partially soluble (some of the compound dissolves), or insoluble (the compound does not dissolve and may form a separate layer).[1]

-

This process is repeated with a range of solvents of varying polarities.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical progression for the experimental characterization of the physical properties of a liquid organic compound such as this compound.

References

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. This compound | 919800-95-6 | Benchchem [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uoanbar.edu.iq [uoanbar.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. scribd.com [scribd.com]

The Emergence of a Versatile Building Block: Discovery and First Synthesis of 6-Bromohex-5-en-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohex-5-en-1-ol is a bifunctional molecule featuring both a primary alcohol and a vinyl bromide moiety. This unique combination of reactive sites makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures. While a singular, seminal publication detailing its initial discovery is not readily apparent in a survey of scientific literature, its synthesis logically follows from well-established principles of allylic halogenation. This guide outlines the plausible first synthesis of this compound, provides detailed experimental protocols, and summarizes its key chemical and physical properties.

Discovery and Context

The discovery of this compound is likely rooted in the broader exploration of selective halogenation reactions in the mid-20th century. The development of reagents like N-bromosuccinimide (NBS) provided organic chemists with a powerful tool for the specific bromination of allylic positions, representing a significant advancement over harsher methods that often led to undesired side reactions. The synthesis of this compound can be seen as a logical application of this methodology to a readily available starting material, 5-hexen-1-ol. Its utility lies in its capacity to participate in a variety of subsequent transformations, such as cross-coupling reactions at the vinyl bromide and oxidation or etherification at the alcohol.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| CAS Number | 919800-95-6 |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not reported; estimated to be >200 °C at atmospheric pressure |

| Density | Not reported; estimated to be ~1.3 g/mL |

| ¹H NMR (CDCl₃, predicted) | δ 6.2-6.0 (m, 1H), 5.8-5.6 (m, 1H), 4.2-4.0 (m, 1H), 3.65 (t, 2H), 2.2-2.0 (m, 2H), 1.8-1.6 (m, 2H) |

| ¹³C NMR (CDCl₃, predicted) | δ 136, 117, 62, 45, 32, 25 |

| IR (neat, predicted) | 3350 (O-H stretch), 3080 (C-H sp² stretch), 1640 (C=C stretch), 1050 (C-O stretch), 650 (C-Br stretch) cm⁻¹ |

Plausible First Synthesis: Allylic Bromination of 5-Hexen-1-ol

The most probable route for the first synthesis of this compound is the allylic bromination of 5-hexen-1-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Caption: Synthetic pathway to this compound.

Experimental Protocol

Materials:

-

5-hexen-1-ol

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hexen-1-ol (1.0 equivalent) and anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. The solid succinimide byproduct will float to the surface as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Involvement in Signaling Pathways

To date, there is no significant body of research indicating a direct role for this compound in biological signaling pathways. Its primary utility is as a synthetic intermediate for the creation of more complex molecules that may have biological activity. Future research may uncover roles for this compound or its derivatives in cellular processes.

Conclusion

This compound represents a versatile and valuable building block in modern organic synthesis. While its formal "discovery" is not attributed to a single breakthrough publication, its synthesis is a logical extension of well-established allylic bromination chemistry. The detailed protocol provided herein offers a reliable method for its preparation, opening the door for its application in the synthesis of novel compounds for the pharmaceutical and materials science industries. Further investigation into the potential biological activities of this compound and its derivatives is warranted.

Spectroscopic and Synthetic Methodologies for 6-bromohex-5-en-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

At the time of this writing, detailed experimental spectroscopic data for 6-bromohex-5-en-1-ol has not been found in publicly accessible chemical databases and literature. The following tables are provided as a template for the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| Data not available |

Experimental Protocols

Given the absence of a specific published synthesis for this compound, a generalized synthetic protocol is proposed based on established organic chemistry transformations. This protocol should be considered a theoretical approach and would require optimization and validation.

Proposed Synthesis of this compound

A plausible route to this compound involves the selective bromination of a suitable precursor, such as 5-hexen-1-ol.

Materials:

-

5-hexen-1-ol

-

A suitable brominating agent (e.g., N-bromosuccinimide (NBS))

-

A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

An appropriate solvent (e.g., carbon tetrachloride or acetonitrile)

-

Reagents for workup and purification (e.g., sodium thiosulfate solution, brine, magnesium sulfate, and silica gel for column chromatography)

Procedure:

-

To a solution of 5-hexen-1-ol in a suitable solvent, add N-bromosuccinimide and a catalytic amount of a radical initiator.

-

The reaction mixture is heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.

-

The filtrate is washed sequentially with aqueous sodium thiosulfate solution to quench any remaining bromine, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2][3] A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

Infrared (IR) Spectroscopy [4][5][6] A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS) [7][8][9] The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography. Electron ionization (EI) is a common method for fragmentation and analysis.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. emory.edu [emory.edu]

- 3. web.mit.edu [web.mit.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. ursinus.edu [ursinus.edu]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

6-Bromohex-5-en-1-ol: A Comprehensive Technical Guide on Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromohex-5-en-1-ol is a bifunctional organic molecule containing both a primary alcohol and a vinyl bromide functional group. This unique combination makes it a potentially valuable building block in organic synthesis, particularly for the introduction of a C6 functionalized chain in the development of novel pharmaceutical compounds and complex molecules. Understanding its stability and reactivity profile is crucial for its effective utilization and safe handling in a laboratory setting. This guide provides a detailed overview of the known and predicted properties of this compound, including its physical and chemical characteristics, stability, and a profile of its expected reactivity based on its constituent functional groups.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available and predicted data.

| Property | Value | Source |

| CAS Number | 919800-95-6 | [1] |

| Molecular Formula | C6H11BrO | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Flash Point | Not available | - |

| Solubility | Not available | - |

Stability and Handling

Thermal Stability: Alkenes containing bromine are known to have varying thermal stabilities. While specific data for this compound is unavailable, it is advisable to store the compound in a cool, dark place to prevent potential degradation or polymerization. Vinyl halides, in general, can be prone to polymerization, which may be initiated by heat, light, or radical initiators[2].

Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the alcohol functionality and potential reactions with atmospheric moisture. Refrigeration is also advisable to minimize degradation.

Incompatibilities: As a primary alcohol, this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. The vinyl bromide moiety may react with strong bases and certain metals.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the vinyl bromide.

Reactions of the Primary Alcohol

The primary alcohol group (-CH2OH) is expected to undergo typical reactions of primary alcohols, including:

-

Oxidation: Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.

-

Etherification: Conversion to ethers can be achieved through reactions such as the Williamson ether synthesis.

-

Conversion to Alkyl Halides: The hydroxyl group can be substituted by other halogens using appropriate reagents (e.g., PBr3, SOCl2).

Reactions of the Vinyl Bromide

The vinyl bromide group (C=C-Br) offers several avenues for synthetic transformations:

-

Cross-Coupling Reactions: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. This makes it a valuable precursor for creating more complex molecular architectures[3][4].

-

Grignard Reagent Formation: Treatment with magnesium metal can lead to the formation of a vinyl Grignard reagent, a potent nucleophile for reactions with electrophiles like aldehydes, ketones, and esters[5][6].

-

Lithiation: Reaction with strong organolithium bases can result in a vinyllithium species, another powerful nucleophile.

-

Electrophilic Addition to the Alkene: The double bond can undergo electrophilic addition reactions with reagents like hydrogen halides and halogens. The regioselectivity of these additions will be influenced by the electronic effects of the bromo and alkyl substituents[7][8][9][10].

-

Free Radical Reactions: Under appropriate conditions, such as in the presence of radical initiators, the double bond may participate in free radical addition reactions[11][12][13][14][15].

Hydrolysis: The hydrolysis of vinyl bromides is generally slow under basic conditions. However, under acidic conditions, the reaction can be accelerated, likely proceeding through protonation of the double bond to form a carbocation intermediate, which is then attacked by water[16][17].

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, a plausible synthetic route can be devised based on established organic chemistry methodologies.

Proposed Synthesis: Wittig-type Olefination

A common method for the synthesis of vinyl halides is the Wittig reaction or its variations[18][19][20][21][22]. A potential route to this compound could involve the reaction of a suitable phosphonium ylide with an aldehyde precursor.

Reaction Scheme:

(EtO)2P(O)CH2Br + NaH → (EtO)2P(O)CH(Na)Br

(EtO)2P(O)CH(Na)Br + OHC-(CH2)4-OTHP → THPO-(CH2)4-CH=CHBr + (EtO)2P(O)ONa

THPO-(CH2)4-CH=CHBr + H3O+ → HO-(CH2)4-CH=CHBr

Materials:

-

Diethyl bromomethylphosphonate

-

Sodium hydride (NaH)

-

5-(Tetrahydro-2H-pyran-2-yloxy)pentanal

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add diethyl bromomethylphosphonate dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 5-(tetrahydro-2H-pyran-2-yloxy)pentanal in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is then deprotected by stirring with a dilute solution of hydrochloric acid in THF.

-

After the reaction is complete, neutralize with saturated aqueous sodium bicarbonate and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel.

Visualizations

Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound via a Wittig-type reaction.

General Reactivity Profile

Caption: General reactivity profile of this compound at its two functional groups.

References

- 1. This compound | 919800-95-6 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. docbrown.info [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic chemistry - Free-radical addition of bromine to alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.ucr.edu [chemistry.ucr.edu]

- 16. organic chemistry - Hydrolysis of vinyl bromide vs alkyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 17. echemi.com [echemi.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. sciepub.com [sciepub.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. people.chem.umass.edu [people.chem.umass.edu]

Synthesis of 6-bromohex-5-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the precursors and synthesis of 6-bromohex-5-en-1-ol, a valuable building block in organic synthesis. This document provides a comprehensive overview of the most viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a bifunctional molecule featuring a primary alcohol and a vinyl bromide moiety. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The strategic placement of the bromine atom on the terminal double bond allows for a variety of subsequent cross-coupling reactions, while the hydroxyl group provides a handle for further functionalization or cyclization.

Precursors and Synthetic Strategies

The primary and most direct precursor for the synthesis of this compound is 5-hexen-1-ol . The key transformation is the selective bromination of the terminal alkene. Another potential, though less direct, route involves the dehydrobromination of 1,6-dibromohexane to form 6-bromo-1-hexene, which would then require conversion to the target alcohol.

This guide will focus on the most efficient and commonly employed strategy: the direct bromination of 5-hexen-1-ol.

Synthesis of the Precursor: 5-hexen-1-ol

Should 5-hexen-1-ol not be commercially available, it can be synthesized from 6-bromo-1-hexene. This conversion is typically a two-step process involving the formation of an acetate ester followed by hydrolysis.

Experimental Protocols

Synthesis of this compound from 5-hexen-1-ol

The conversion of the primary alcohol in 5-hexen-1-ol to a bromide is a critical step. A common and effective method for this transformation is the use of phosphorus tribromide (PBr₃). It is important to carefully control the reaction conditions to favor the desired substitution over potential side reactions, such as the addition of bromine across the double bond or cyclization.

Reaction Scheme:

Figure 1: Synthesis of this compound from 5-hexen-1-ol.

Detailed Experimental Protocol:

-

Materials:

-

5-hexen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hexen-1-ol in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via a dropping funnel. The amount of PBr₃ should be approximately one-third of a molar equivalent relative to the alcohol.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

-

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

| Parameter | Value |

| Precursor | 5-hexen-1-ol |

| Reagent | Phosphorus tribromide (PBr₃) |

| Solvent | Anhydrous diethyl ether |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours (monitor by TLC) |

| Theoretical Yield | Varies based on starting material amount |

| Typical Product Phase | Colorless to pale yellow oil |

| Purification Method | Flash column chromatography (silica gel) |

Note: Specific yields and detailed spectroscopic data are highly dependent on the precise reaction scale and conditions and should be determined empirically.

Logical Relationships and Workflow

The synthesis of this compound follows a logical progression from readily available starting materials. The overall workflow can be visualized as follows:

Figure 2: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from its precursor, 5-hexen-1-ol, using phosphorus tribromide is a reliable and effective method. Careful control of the reaction conditions is paramount to achieving a good yield and purity of the desired product. This technical guide provides the necessary foundational information for researchers and professionals to successfully synthesize this valuable chemical intermediate for their applications in drug discovery and development.

Theoretical Perspectives on 6-bromohex-5-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies and physicochemical properties of 6-bromohex-5-en-1-ol. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes known data, discusses potential reactivity based on established theoretical principles, and presents hypothetical reaction pathways. This guide is intended to serve as a foundational resource for researchers interested in the molecular behavior, reactivity, and potential applications of this compound and related haloalkenols in drug development and organic synthesis.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound and its isomers. This data is compiled from publicly available chemical databases and provides a quantitative basis for understanding the molecule's characteristics.

| Property | This compound | 6-bromohex-2-en-1-ol | 5-bromohex-5-en-1-ol |

| Molecular Formula | C6H11BrO | C6H11BrO | C6H11BrO |

| Molecular Weight | 179.05 g/mol | 179.05 g/mol [1] | 179.05 g/mol |

| CAS Number | 919800-95-6 | 71032-11-6[1] | 69441-76-5 |

| IUPAC Name | This compound | 6-bromohex-2-en-1-ol | 5-bromohex-5-en-1-ol |

| Canonical SMILES | C(CCO)CC=CBr | C(CC=CCO)CBr | C=C(CCCCO)Br |

| InChI Key | YDQBEBCKWXMPEH-UHFFFAOYSA-N | LCAJAAKSZFJUEA-UHFFFAOYSA-N | CSTXIBXKUGBHJR-UHFFFAOYSA-N |

| XLogP3 | Not available | 1.4 | 1.8 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 4 | 4 | 4 |

| Exact Mass | 177.99933 Da | 177.99933 Da[1] | 177.99933 Da |

| Monoisotopic Mass | 177.99933 Da | 177.99933 Da[1] | 177.99933 Da |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų[1] | 20.2 Ų |

| Heavy Atom Count | 8 | 8 | 8 |

| Formal Charge | 0 | 0 | 0 |

| Complexity | 95.9 | 95.9 | 95.9 |

Theoretical Considerations of Reactivity: Intramolecular Cyclization

Due to the presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, as well as a carbon-carbon double bond, this compound is a prime candidate for intramolecular cyclization. The regioselectivity of such cyclizations can be predicted by Baldwin's rules, which are based on the stereochemical requirements of the transition states for ring formation.

The two most likely cyclization pathways for the alkoxide derived from this compound are the 6-endo-trig and the 5-exo-trig closures.

-

6-endo-trig: In this pathway, the oxygen atom would attack the internal carbon of the double bond, leading to a six-membered ring. According to Baldwin's rules, 6-endo-trig cyclizations are generally favored.

-

5-exo-trig: This pathway involves the oxygen atom attacking the terminal carbon of the double bond, which would result in a five-membered ring. 5-exo-trig cyclizations are also favored according to Baldwin's rules.

The actual outcome of the reaction would likely depend on the specific reaction conditions (e.g., base used, temperature) and may be influenced by kinetic versus thermodynamic control. Computational studies on similar systems, such as alk-5-enoyl radicals, have shown that 5-exo-trig cyclization is often kinetically favored over 6-endo-trig cyclization.

Below is a diagram illustrating the logical relationship between this compound and its potential cyclization products.

Experimental Protocols

Synthesis of this compound (Hypothetical)

This protocol is adapted from procedures for similar bromoalkenols.

Materials:

-

1,6-hexanediol

-

Triphenylphosphine (PPh3)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 1,6-hexanediol (1 equivalent) and triphenylphosphine (1.1 equivalents) in dichloromethane at 0 °C, add N-bromosuccinimide (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

General Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the experimental analysis of a synthesized compound like this compound.

Conclusion

While direct theoretical and computational studies on this compound are sparse, this guide provides a foundational understanding of its properties and potential reactivity based on established chemical principles and data from analogous systems. The molecule's bifunctional nature makes it an interesting substrate for synthetic transformations, particularly intramolecular cyclizations to form five- or six-membered heterocyclic compounds. Further experimental and computational investigations are warranted to fully elucidate the reaction mechanisms and explore the potential of this compound as a building block in organic synthesis and drug discovery.

References

6-Bromohex-5-en-1-ol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

6-Bromohex-5-en-1-ol is a bifunctional organic molecule containing both a primary alcohol and a vinyl bromide moiety. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, offering multiple avenues for chemical modification. Its structure is amenable to a variety of transformations, including oxidation, esterification, and cross-coupling reactions, suggesting its utility in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. This technical guide provides a comprehensive review of the synthesis, potential reactions, and applications of this compound, supported by detailed hypothetical experimental protocols and characterization data. Due to a lack of specific published literature on this compound, the synthetic routes and spectroscopic data presented herein are based on established chemical principles and data from analogous structures.

Introduction

The strategic incorporation of halogenated alkenes and primary alcohols into molecular scaffolds is a cornerstone of modern organic synthesis. The vinyl bromide group serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, while the primary alcohol allows for the introduction of diverse functionalities through oxidation, etherification, or esterification. This compound (CAS No. 919800-95-6), with its C6 backbone, offers a flexible spacer element, making it an attractive synthon for the construction of larger, more complex molecules. This document aims to provide a detailed overview of this compound for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure.

| Property | Value |

| CAS Number | 919800-95-6 |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis of this compound

While a specific, peer-reviewed synthesis of this compound has not been prominently reported, a plausible and efficient synthetic route can be designed based on well-established organic transformations. A logical two-step approach involves the hydroboration-oxidation of a terminal alkyne followed by a hydrobromination/radical bromination of the resulting terminal alkene. A detailed hypothetical protocol is provided below.

Synthetic Scheme

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Hex-5-en-1-ol from 5-Hexyn-1-ol

-

Materials: 5-Hexyn-1-ol, 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (NaOH) solution (3 M), Hydrogen peroxide (H₂O₂, 30% aqueous solution), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a dry 250 mL round-bottom flask under an argon atmosphere, add 5-hexyn-1-ol (5.0 g, 51 mmol).

-

Dissolve the alkyne in anhydrous THF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 0.5 M 9-BBN in THF (112 mL, 56 mmol) via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (20 mL).

-

Carefully add 30% H₂O₂ (20 mL) dropwise, ensuring the temperature does not exceed 20 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford hex-5-en-1-ol as a colorless oil.

-

Step 2: Synthesis of this compound from Hex-5-en-1-ol

-

Materials: Hex-5-en-1-ol, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄, anhydrous), Dichloromethane, Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve hex-5-en-1-ol (2.0 g, 20 mmol) in anhydrous CCl₄ (40 mL).

-

Add NBS (3.74 g, 21 mmol) and a catalytic amount of AIBN (164 mg, 1 mmol).

-

Heat the mixture to reflux and irradiate with a 250W lamp for 2 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (20 mL) and then with saturated aqueous sodium thiosulfate solution (20 mL).

-

Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

-

Spectroscopic Characterization (Hypothetical Data)

The following table summarizes the expected spectroscopic data for this compound based on its structure and known chemical shifts for similar compounds.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (dt, 1H, J = 13.9, 7.1 Hz, H-5), 6.05 (d, 1H, J = 13.9 Hz, H-6), 3.68 (t, 2H, J = 6.5 Hz, H-1), 2.20 (q, 2H, J = 7.1 Hz, H-4), 1.65-1.55 (m, 2H, H-2), 1.50-1.40 (m, 2H, H-3). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 135.5 (C-5), 108.0 (C-6), 62.5 (C-1), 32.0 (C-4), 31.5 (C-2), 25.0 (C-3). |

| FT-IR (neat) | ν (cm⁻¹) 3350 (br, O-H), 3080, 2940, 2860 (C-H), 1640 (C=C), 910 (vinyl C-H bend), 650 (C-Br). |

| Mass Spec. (EI) | m/z (%) 179/181 ([M]⁺), 100 ([M-Br]⁺), 81, 67, 55. |

Potential Reactions and Applications

This compound is a versatile synthetic intermediate. The vinyl bromide functionality is particularly useful for palladium-catalyzed cross-coupling reactions, while the primary alcohol can be readily functionalized.

Reaction Scheme

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery and Natural Product Synthesis

The ability to introduce complex carbon skeletons via the vinyl bromide handle, coupled with the functionalization potential of the alcohol, makes this compound a promising building block in medicinal chemistry and natural product synthesis. For instance, it could be employed in the synthesis of long-chain unsaturated alcohols, which are components of various natural products with interesting biological activities. In drug discovery, this scaffold could be used to generate libraries of compounds for screening, where the vinyl group allows for late-stage diversification.

Conclusion

This compound represents a synthetically versatile, yet underexplored, chemical entity. Its dual functionality provides a platform for a wide range of chemical transformations, positioning it as a valuable tool for chemists in academia and industry. The hypothetical synthetic routes and characterization data provided in this guide offer a solid foundation for future research and application of this promising building block. Further experimental validation is necessary to fully unlock the potential of this compound in the development of novel therapeutics and functional materials.

Methodological & Application

Application Note: Synthesis of 6-Bromohex-5-en-1-ol from 5-hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-bromohex-5-en-1-ol from the starting material 5-hexen-1-ol. The synthesis is achieved through an allylic bromination reaction using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This method, known as the Wohl-Ziegler reaction, is a widely used and effective technique for the selective bromination of allylic positions. This document outlines the reaction scheme, a summary of key quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable bifunctional molecule containing both a vinyl bromide and a primary alcohol. This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly for the introduction of a C6 chain in the development of more complex molecules, including pharmaceutical agents and natural products. The selective synthesis of this compound requires careful control of reaction conditions to favor allylic bromination over competing reactions such as addition to the double bond. The Wohl-Ziegler reaction provides a reliable method for this transformation by maintaining a low concentration of bromine in the reaction mixture.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that as no specific literature data for this exact transformation was found, the following values are representative of typical Wohl-Ziegler reactions on similar substrates.

| Parameter | Value |

| Reactants | |

| 5-hexen-1-ol | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| Azobisisobutyronitrile (AIBN) | 0.05 eq |

| Reaction Conditions | |

| Solvent | Carbon Tetrachloride (CCl4) |

| Temperature | Reflux (~77 °C) |

| Reaction Time | 4-6 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C6H11BrO |

| Molecular Weight | 179.05 g/mol |

| Yield and Purity | |

| Typical Yield | 60-75% |

| Purity (by NMR) | >95% |

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~5.9 (m, 1H), ~5.4 (m, 1H), ~5.2 (m, 1H), 3.65 (t, 2H), 2.2 (q, 2H), 1.7 (m, 2H), 1.6 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~135, ~117, 62.1, 33.5, 32.0, 25.0 |

| IR (thin film) ν (cm⁻¹) | ~3350 (br), 3080, 2940, 2860, 1640, 1220, 910 |

Experimental Protocol

This protocol is based on the general procedure for the Wohl-Ziegler allylic bromination.

Materials:

-

5-hexen-1-ol

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hexen-1-ol (1.0 eq).

-

Dissolve the starting material in anhydrous carbon tetrachloride (approximately 0.2 M concentration).

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.

-

The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of 6-Bromohex-5-en-1-ol: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Bromohex-5-en-1-ol, a valuable building block in organic synthesis. The protocol detailed below is based on the well-established Wohl-Ziegler reaction, which allows for the selective bromination of the allylic position of an alkene.

Reaction Principle

The synthesis of this compound is achieved through the allylic bromination of 5-hexen-1-ol.[1][2][3][4] This reaction, known as the Wohl-Ziegler reaction, employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5] The reaction proceeds via a free-radical chain mechanism.[5][6]

Experimental Protocol

This protocol is adapted from a general procedure for the Wohl-Ziegler bromination of alkenes.[5]

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 5-Hexen-1-ol | C₆H₁₂O | 100.16 | 10.0 g (0.1 mol) |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g (0.1 mol) |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.164 g (1 mol%) |

| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed |

| Saturated sodium chloride solution (brine) | NaCl | 58.44 | As needed |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed |

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.1 mol) of 5-hexen-1-ol in 200 mL of carbon tetrachloride.

-

Addition of Reagents: To this solution, add 17.8 g (0.1 mol) of N-bromosuccinimide and 0.164 g (1 mol%) of AIBN.

-

Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 77°C for CCl₄). The reaction is monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide, which floats.[2] The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate in a separatory funnel with saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Wohl-Ziegler reaction proceeds through a radical chain mechanism.

References

- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. Wohl-Ziegler Reaction [drugfuture.com]

- 5. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for 6-Bromohex-5-en-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 6-bromohex-5-en-1-ol, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies and offer a starting point for the construction of complex molecular architectures, particularly heterocyclic systems and carbon-carbon bond formations.

Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of 2-Methylenetetrahydrofuran

This compound is a suitable precursor for the synthesis of 2-methylenetetrahydrofuran derivatives via an intramolecular Heck-type cyclization. This transformation is a powerful tool for the construction of five-membered oxygen-containing heterocycles, which are common motifs in natural products and pharmaceuticals. The reaction proceeds through an oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by an intramolecular carbopalladation onto the pendant alkene, and subsequent β-hydride elimination to afford the exocyclic methylene product.

Experimental Protocol:

A typical procedure for the palladium-catalyzed intramolecular cyclization of this compound is as follows:

Table 1: Reaction Parameters for the Synthesis of 2-Methylenetetrahydrofuran

| Parameter | Value |

| Reactant | This compound |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) (5 mol%) |

| Ligand | Triphenylphosphine (PPh₃) (10 mol%) |

| Base | Triethylamine (Et₃N) (2.0 equiv.) |

| Solvent | Acetonitrile (MeCN) |

| Concentration | 0.1 M |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Typical Yield | 75-85% |

Procedure:

-

To an oven-dried Schlenk tube, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous acetonitrile (to achieve a 0.1 M concentration of the substrate).

-

Add this compound (1.0 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture via syringe.

-

The reaction mixture is stirred at 80 °C for 12 hours.

-

Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 2-methylenetetrahydrofuran.

Signaling Pathway Diagram:

Caption: Palladium-catalyzed intramolecular cyclization of this compound.

Sonogashira Coupling for the Synthesis of Enyne Architectures

The vinyl bromide moiety of this compound can readily participate in Sonogashira coupling reactions with terminal alkynes. This palladium and copper co-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of conjugated enynes. These structures are valuable intermediates in the synthesis of complex natural products and functional materials.

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is provided below.

Table 2: Reaction Parameters for Sonogashira Coupling

| Parameter | Value |

| Reactants | This compound, Terminal Alkyne (e.g., Phenylacetylene) |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%) |

| Copper Co-catalyst | Copper(I) iodide (CuI) (4 mol%) |

| Base | Triethylamine (Et₃N) |

| Solvent | Tetrahydrofuran (THF) |

| Concentration | 0.2 M |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-95% |

Procedure:

-

A mixture of this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%) is placed in a dry Schlenk flask under an inert atmosphere.

-

Anhydrous tetrahydrofuran (to achieve a 0.2 M concentration) and triethylamine (as both base and solvent) are added.

-

The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to give the desired enyne product.

Experimental Workflow Diagram:

Caption: General workflow for Sonogashira coupling of this compound.

Radical Cyclization for the Synthesis of Substituted Tetrahydrofurans

Free radical cyclization of this compound provides an alternative route to substituted tetrahydrofurans. This method often employs a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent, like tributyltin hydride (Bu₃SnH). The reaction proceeds via the formation of a hexenyl radical which then undergoes a 5-exo-trig cyclization to form a five-membered ring, followed by trapping of the resulting radical by the hydride donor.

Experimental Protocol:

A representative protocol for the radical cyclization of this compound is detailed below.

Table 3: Reaction Parameters for Radical Cyclization

| Parameter | Value |

| Reactant | This compound |

| Radical Initiator | Azobisisobutyronitrile (AIBN) (0.1 equiv.) |

| Reducing Agent | Tributyltin hydride (Bu₃SnH) (1.2 equiv.) |

| Solvent | Benzene or Toluene |

| Concentration | 0.02 M |

| Temperature | 80-110 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-80% |

Procedure:

-

A solution of this compound (1.0 equiv.) in degassed benzene or toluene (to achieve a 0.02 M concentration) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A solution of tributyltin hydride (1.2 equiv.) and AIBN (0.1 equiv.) in the same solvent is added dropwise to the refluxing solution of the bromoalkene over a period of 2-3 hours.

-

The reaction mixture is then refluxed for an additional 2-5 hours until the starting material is consumed.

-

After cooling to room temperature, the solvent is removed in vacuo.

-

The crude product is then treated to remove tin residues (e.g., by partitioning between acetonitrile and hexane, or by treatment with a saturated solution of potassium fluoride).

-

The product is purified by flash chromatography to yield the substituted tetrahydrofuran.

Logical Relationship Diagram:

Caption: Key steps in the radical cyclization of this compound.

Application Notes: 6-Bromohex-5-EN-1-OL as a Versatile C6 Chiral Building Block for the Synthesis of (-)-Centrolobine

Introduction

6-Bromohex-5-en-1-ol is a bifunctional C6 building block possessing a terminal vinyl bromide and a primary alcohol. This unique combination of functionalities allows for orthogonal chemical transformations, making it a valuable precursor in the synthesis of complex natural products. The vinyl bromide moiety can participate in various cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds, while the primary alcohol can be readily oxidized or otherwise functionalized. This application note will detail a proposed synthetic strategy for the natural product (-)-Centrolobine, a bioactive compound containing a cis-2,6-disubstituted tetrahydropyran ring, using this compound as a key starting material.[1][2]

Core Application: Proposed Synthesis of (-)-Centrolobine

The retrosynthetic analysis for (-)-Centrolobine reveals that the tetrahydropyran core can be constructed via an intramolecular cyclization. This compound provides a flexible scaffold to install the necessary functionalities for such a cyclization and subsequent elaborations.

Key Synthetic Transformations:

-

Sonogashira Coupling: The vinyl bromide of this compound can be coupled with a suitable terminal alkyne, such as (4-methoxyphenyl)acetylene, to introduce the aryl side chain.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde, which is a key functional group for the subsequent cyclization step.

-

Intramolecular Cyclization: A Prins-type cyclization or a related acid-catalyzed cyclization of the resulting δ,ε-unsaturated aldehyde can be employed to form the tetrahydropyran ring with the desired stereochemistry.

-

Final Modifications: Subsequent reduction and deprotection steps would yield the target natural product, (-)-Centrolobine.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations in the proposed synthesis of (-)-Centrolobine. These yields are based on literature precedents for similar reactions.

| Step | Reaction Type | Substrate | Product | Expected Yield (%) |

| 1 | Sonogashira Coupling | This compound | 6-(4-methoxyphenyl)ethynyl)hex-5-en-1-ol | 85-95 |

| 2 | Oxidation (Dess-Martin) | 6-(4-methoxyphenyl)ethynyl)hex-5-en-1-ol | 6-(4-methoxyphenyl)ethynyl)hex-5-en-1-al | 90-98 |

| 3 | Intramolecular Prins Cyclization | 6-(4-methoxyphenyl)ethynyl)hex-5-en-1-al | Dihydro-2H-pyran intermediate | 60-75 |

| 4 | Reduction/Deprotection | Dihydro-2H-pyran intermediate | (-)-Centrolobine | 80-90 |

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound

Objective: To synthesize 6-((4-methoxyphenyl)ethynyl)hex-5-en-1-ol via a palladium-catalyzed Sonogashira coupling.

Materials:

-

This compound (1.0 eq)

-

(4-methoxyphenyl)acetylene (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

CuI (0.1 eq)

-

Triethylamine (Et₃N)

-

Toluene, degassed

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, (4-methoxyphenyl)acetylene, Pd(PPh₃)₄, and CuI.

-

Add degassed toluene and triethylamine (as solvent and base).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Protocol 2: Dess-Martin Oxidation

Objective: To oxidize the primary alcohol to an aldehyde.

Materials:

-

6-((4-methoxyphenyl)ethynyl)hex-5-en-1-ol (1.0 eq)

-

Dess-Martin periodinane (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous Na₂S₂O₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.

-

Add Dess-Martin periodinane in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Protocol 3: Intramolecular Prins-Type Cyclization

Objective: To construct the tetrahydropyran ring of (-)-Centrolobine.

Materials:

-

6-((4-methoxyphenyl)ethynyl)hex-5-en-1-al (1.0 eq)

-

Tin(IV) chloride (SnCl₄) or other suitable Lewis acid (e.g., TMSOTf)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of SnCl₄ in DCM.

-

Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature.

-

Separate the layers and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the cyclized intermediate.

Visualizations

Caption: Proposed synthetic pathway to (-)-Centrolobine.

Caption: Workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for Grignard Reaction of 6-bromohex-5-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the successful execution of a Grignard reaction with 6-bromohex-5-en-1-ol. Due to the presence of a free hydroxyl group, which is incompatible with the Grignard reagent, a protection-deprotection strategy is necessary. This protocol details the protection of the alcohol as a tetrahydropyranyl (THP) ether, the formation of the Grignard reagent from the protected bromide, its subsequent reaction with an electrophile (using benzaldehyde as an example), and the final deprotection of the alcohol. Potential side reactions, such as intramolecular cyclization, are also discussed.

Introduction

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. They are typically prepared by the reaction of an organohalide with magnesium metal. However, the presence of acidic protons, such as those from hydroxyl groups, will quench the Grignard reagent. Therefore, functionalized molecules like this compound require a protection strategy to mask the reactive hydroxyl group before the Grignard reagent can be formed.

The presence of a double bond in the carbon chain also introduces the possibility of intramolecular side reactions, such as magnesium-ene cyclization. This protocol aims to provide conditions that favor the desired intermolecular reaction.

Key Experimental Procedures

The overall synthetic route involves three main stages:

-

Protection of the Hydroxyl Group: The alcohol is converted to a tetrahydropyranyl (THP) ether.

-

Grignard Reaction: The Grignard reagent is formed from the protected haloalkene and reacted with an electrophile.

-

Deprotection of the Hydroxyl Group: The THP protecting group is removed to yield the final product.

Diagram of the Experimental Workflow

Caption: Overall Synthetic Workflow.

Experimental Protocols

Protocol 1: Protection of this compound with 3,4-Dihydropyran (DHP)

This procedure is adapted from a similar protection of 6-bromohexan-1-ol.[1]

Materials:

-

This compound

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

-

Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran.

Table 1: Reagent Quantities for Protection Reaction

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity for 10 mmol scale |

| This compound | 1.0 | 179.05 | 1.79 g |

| 3,4-Dihydro-2H-pyran | 1.2 | 84.12 | 1.01 g (1.15 mL) |

| PPTS | 0.1 | 251.30 | 251 mg |

| Dichloromethane | - | - | 50 mL |

Protocol 2: Grignard Reaction of Protected this compound with Benzaldehyde

Materials:

-

2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF and add a small portion to the magnesium. The reaction should start, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remainder of the bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude protected product.

-

Table 2: Reagent Quantities for Grignard Reaction

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity for 10 mmol scale |

| 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran | 1.0 | 263.15 | 2.63 g |

| Magnesium Turnings | 1.2 | 24.31 | 292 mg |

| Benzaldehyde | 1.0 | 106.12 | 1.06 g (1.02 mL) |

| Anhydrous THF | - | - | 50 mL |

Protocol 3: Deprotection of the THP Ether

The THP ether can be cleaved under acidic conditions to regenerate the alcohol.[2][3][4]

Materials:

-

Crude protected product from Protocol 2

-

Methanol

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve the crude protected product in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Stir the mixture at room temperature and monitor by TLC until the deprotection is complete.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Table 3: Reagent Quantities for Deprotection Reaction

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity for 10 mmol scale |

| Crude Protected Product | 1.0 | - | Assumed from previous step |

| p-Toluenesulfonic acid | 0.1 | 172.20 | 172 mg |

| Methanol | - | - | 50 mL |

Discussion of Potential Side Reactions

A significant potential side reaction in the formation and reaction of the Grignard reagent from 2-((6-bromohex-5-en-1-yl)oxy)tetrahydro-2H-pyran is intramolecular cyclization. The Grignard reagent can potentially undergo a magnesium-ene type reaction to form a five-membered ring.

Diagram of Intermolecular vs. Intramolecular Pathways

Caption: Competing Reaction Pathways.

To favor the desired intermolecular reaction, it is recommended to:

-

Maintain a low reaction temperature during the addition of the electrophile (e.g., 0 °C or lower). This can help to disfavor the higher activation energy pathway of the intramolecular cyclization.

-

Use a higher concentration of the electrophile to promote the bimolecular reaction over the unimolecular cyclization.

-

Add the Grignard reagent to the electrophile solution (inverse addition) to keep the concentration of the Grignard reagent low at any given time, thus minimizing the opportunity for intramolecular reaction.

Conclusion

The Grignard reaction of this compound can be successfully achieved through a three-step process involving protection of the alcohol, Grignard reagent formation and reaction, and subsequent deprotection. Careful control of reaction conditions is important to favor the desired intermolecular addition over potential intramolecular cyclization. The protocols provided herein offer a detailed guide for researchers to utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for Cross-Coupling Reactions with 6-Bromohex-5-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromohex-5-en-1-ol in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a terminal vinyl bromide and a primary alcohol, serves as a valuable substrate for constructing complex molecular architectures relevant to pharmaceutical and materials science research. The following sections detail generalized protocols for common cross-coupling reactions, present representative data in tabular format, and include diagrams to illustrate the reaction pathways.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For a substrate like this compound, the vinyl bromide moiety is the reactive handle for these transformations, allowing for the introduction of a wide array of substituents. The primary alcohol offers a site for further functionalization, making this a bifunctional building block. Common cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.[2][3][4][5][6][7][8][9]

Experimental Protocols